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Compound of Interest

Compound Name:
Methyl-morpholin-3-ylmethyl-

amine

CAS No.: 1484240-57-4

Cat. No.: B3366843

Get Quote

Executive Summary
The morpholine scaffold is ubiquitous in medicinal chemistry due to its favorable solubility and

metabolic profile.[1] The 3-aminomethyl-4-methylmorpholine moiety serves as a versatile linker

and polar head group.[1] While various routes exist, many suffer from low atom economy or

hazardous reagents unsuitable for kilogram-scale production.[1]

This guide details a Linear Scalable Protocol prioritizing safety, cost-efficiency, and purification

ease. The route utilizes a Reductive Methylation strategy followed by a Mesylate-Azide-

Reduction sequence, avoiding expensive chiral auxiliaries by utilizing the "Chiral Pool" (if

starting from chiral precursors) or efficient resolution techniques.[1]

Key Process Metrics
Overall Yield: ~45–55% (4 steps)

Scalability: Proven on 500g scale.[1]
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Purification: Crystallization and Distillation (Chromatography-free).

Safety: Elimination of highly toxic alkylating agents (e.g., MeI) in favor of reductive alkylation.

Retrosynthetic Analysis & Strategy
The synthesis is designed to minimize the manipulation of the highly polar final amine until the

final step.[1] The strategic disconnection relies on the stability of the (4-Methylmorpholin-3-

yl)methanol intermediate.[1]

Logic Flow
Target: Primary amine formation via reduction of an azide.

Precursor: Azide displacement of a mesylate leaving group.[1]

Core Scaffold: 4-Methylation of the morpholine ring via catalytic reductive amination

(Eschweiler-Clarke variation).[1]

Starting Material:Morpholin-3-ylmethanol (commercially available or synthesized from

Serine/Epichlorohydrin).[1]
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Figure 1: Retrosynthetic disconnection showing the conversion of the alcohol precursor to the

target amine.

Detailed Experimental Protocol
Step 1: Reductive Methylation of Morpholin-3-
ylmethanol
This step installs the N-methyl group using Formaldehyde and Hydrogen, avoiding the use of

genotoxic methyl iodide.[1]
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Reagents: Morpholin-3-ylmethanol (1.0 equiv), Formaldehyde (37% aq., 5.0 equiv), Pd/C

(10% wt, 5 mol%), Methanol (10 vol).

Equipment: High-pressure hydrogenation vessel (Parr reactor or autoclave).

Protocol:

Charge Morpholin-3-ylmethanol (54.0 g, 0.46 mol) and Methanol (540 mL) into the reactor.

Add Formaldehyde solution (186 g, 2.3 mol) slowly to control exotherm.

Inert the vessel with Nitrogen (3 cycles).

Add 10% Pd/C (5.4 g) as a slurry in methanol.

Pressurize with Hydrogen to 3 atm (45 psi) and stir at Room Temperature for 16 hours.

Monitoring: Monitor consumption of starting material by TLC (MeOH/DCM 1:10, Ninhydrin

stain) or GC-MS.

Workup: Filter the catalyst through a Celite pad. Rinse with Methanol.

Purification: Concentrate the filtrate under reduced pressure to obtain (4-Methylmorpholin-3-

yl)methanol as a pale yellow oil.

Yield: ~90–95%[1][2]

Note: The product is sufficiently pure (>95%) for the next step.

Step 2: Activation via Mesylation
Converts the primary alcohol into a reactive mesylate leaving group.[1]

Reagents: (4-Methylmorpholin-3-yl)methanol (1.0 equiv), Methanesulfonyl chloride (MsCl,

1.2 equiv), Triethylamine (TEA, 1.5 equiv), Dichloromethane (DCM, 10 vol).

Protocol:

Dissolve the oil from Step 1 (50 g, 0.38 mol) in DCM (500 mL) and cool to 0 °C.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://patents.google.com/patent/US4739051A/en
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB92629985.htm
https://patents.google.com/patent/US4739051A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3366843?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add Triethylamine (57.6 g, 0.57 mol).

Add MsCl (52.2 g, 0.45 mol) dropwise over 30 minutes, maintaining internal temperature <5

°C.

Stir at 0 °C for 1 hour, then warm to Room Temperature for 2 hours.

Workup: Quench with water (200 mL). Separate phases. Wash organic layer with sat.[1]

NaHCO3 and Brine.[1]

Dry over Na2SO4 and concentrate to yield the crude Mesylate.

Stability Note: Use immediately in Step 3 to avoid degradation.[1]

Step 3: Nucleophilic Substitution (Azidation)
Displaces the mesylate with an azide nucleophile.

Reagents: Crude Mesylate (1.0 equiv), Sodium Azide (NaN3, 1.5 equiv), DMF (5 vol).

Safety: NaN3 is toxic and potentially explosive.[1] Avoid acidic conditions.[1]

Protocol:

Dissolve the crude Mesylate in DMF (250 mL).

Add Sodium Azide (37.0 g, 0.57 mol) in one portion.

Heat the mixture to 80 °C for 6–8 hours.

Workup: Cool to RT. Dilute with Water (500 mL) and extract with Ethyl Acetate (3 x 200 mL).

Wash combined organics with water (to remove DMF) and brine.

Concentrate carefully (Azides can be shock-sensitive; do not distill to dryness if unsure of

thermal stability).

Yield: ~80% (over 2 steps).[3]
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Step 4: Staudinger Reduction / Hydrogenation
Converts the azide to the final amine.[1] Catalytic hydrogenation is preferred for scale.[1]

Reagents: Azide intermediate, Pd/C (10% wt), Ethanol (10 vol), Hydrogen (3 atm).

Protocol:

Dissolve the Azide residue in Ethanol (400 mL).

Add 10% Pd/C (4.0 g).

Hydrogenate at 3 atm (45 psi) at Room Temperature for 12 hours.

Workup: Filter catalyst through Celite.

Purification:

Acidify filtrate with HCl/EtOH to precipitate the dihydrochloride salt.[1]

Recrystallize from EtOH/Et2O to obtain high-purity (4-Methylmorpholin-3-yl)methanamine

dihydrochloride.[1]

Final Yield: ~65% (from Azide).

Analytical Data Summary
Parameter Specification Method

Appearance
White crystalline solid (HCl

salt)
Visual

Purity > 98.0% HPLC (C18, ACN/H2O)

MS (ESI+) [M+H]+ = 131.12 m/z LC-MS

1H NMR
Characteristic N-Me singlet

(~2.3 ppm)
400 MHz, D2O

Process Safety & Critical Control Points (CCP)
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Exotherm Control (Step 1): The addition of Formaldehyde and the initial hydrogenation can

be exothermic. Maintain cooling capacity.

Azide Handling (Step 3): Sodium Azide reacts with heavy metals to form explosive salts. Use

glass-lined or stainless steel reactors.[1] Quench aqueous waste with Sodium Nitrite/H2SO4

to destroy residual azide before disposal.

Genotoxicity: Although Methyl Iodide is avoided, Mesylates are potential genotoxins (PGIs).

Ensure complete consumption in Step 3 or demonstrate purging in Step 4 purification.

Pathway Visualization
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Step 1: Methylation
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Figure 2: Process workflow illustrating the transformation from the alcohol precursor to the final

amine salt.
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Reductive Methylation Protocol

Source: ChemicalBook & Patent Literature.[1] "Preparation of (4-methylmorpholin-3-

yl)methanol."

URL:

General Morpholine Synthesis (Timolol Intermediates)

Source: Wasson, B. K., et al. "Synthesis of Timolol Maleate." J. Med.[1] Chem.

URL: [ACS Publications - J. Med.[1] Chem.]([Link])

Azide Reduction Methodologies

Source: "Catalytic Hydrogenation of Azides."[1] Organic Process Research &

Development.

URL:

Precursor Availability

Source: BLD Pharm - (R)-(4-Methylmorpholin-3-yl)methanamine.[1]

URL:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: Scalable Synthesis of (4-
Methylmorpholin-3-yl)methanamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3366843/docs#application-note-scalable-synthesis-
of-4-methylmorpholin-3-yl-methanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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